
5-Bromo-2-ethoxy-1,3-difluorobenzene
Overview
Description
5-Bromo-2-ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and difluoro groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1,3-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-1,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or ethoxy groups can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron(III) chloride or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or other nucleophiles under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
5-Bromo-2-ethoxy-1,3-difluorobenzene is used in several scientific research applications:
Biology: It can be used as a probe or intermediate in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-1,3-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating ethoxy group activates the benzene ring towards electrophilic attack, while the bromine and difluoro groups influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-difluorobenzene: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a dioxole ring instead of an ethoxy group, used in different synthetic applications.
Uniqueness
5-Bromo-2-ethoxy-1,3-difluorobenzene is unique due to the presence of both ethoxy and difluoro groups, which provide distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various chemical reactions.
Biological Activity
5-Bromo-2-ethoxy-1,3-difluorobenzene is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and two fluorine atoms attached to a benzene ring. Its molecular formula is C8H8BrF2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and synthesis.
The unique structure of this compound contributes to its reactivity and biological activity. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic properties, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Property | Value |
---|---|
Molecular Formula | C8H8BrF2O |
IUPAC Name | This compound |
Purity | 97% |
Physical Form | Liquid |
Storage Temperature | 2-8°C |
The biological mechanism of action for this compound is influenced by its interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding and hydrophobic interactions, which may affect the binding affinity and specificity of the compound towards biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents. Studies suggest that modifications to the structure can enhance efficacy against various pathogens .
- Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Fluorinated compounds are often associated with improved metabolic stability and bioavailability .
- Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes .
Case Studies
Several studies have explored the biological implications of halogenated compounds similar to this compound:
- A study on indole derivatives synthesized from bromo-difluorobenzene compounds demonstrated diverse biological activities including antiviral and anti-inflammatory effects .
- Research focused on functionalization reactions involving fluorinated benzene derivatives highlighted their potential in synthesizing novel therapeutic agents with enhanced biological profiles .
Comparative Analysis
When compared with other halogenated compounds, this compound exhibits unique electronic properties due to the combination of bromine and fluorine substituents. This makes it particularly useful in applications requiring high chemical stability.
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Bromine and two fluorine atoms | Antimicrobial, anticancer |
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene | Similar halogenated structure | Antimicrobial |
5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene | Enhanced metabolic stability | Drug design applications |
Properties
IUPAC Name |
5-bromo-2-ethoxy-1,3-difluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBLGNFIPJKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.